4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a pyridine ring, which is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the pyridine ring, and the final coupling of the azetidine moiety. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Coupling of Azetidine Moiety: The final step often involves the coupling of the azetidine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methanesulfonylphenyl)amino]-N-(H3)methyl-6-[(pyridin-2-yl)amino]pyridazine-3-carboxamide
- N-(pyridin-2-yl)amides
Uniqueness
4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is unique due to its combination of a benzothiazole core, a pyridine ring, and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N4O2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-methyl-4-methylsulfonyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H18N4O2S2/c1-20(12-10-21(11-12)15-8-3-4-9-18-15)17-19-16-13(24-17)6-5-7-14(16)25(2,22)23/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
RFAZIQKRFOWRRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Origin of Product |
United States |
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